Benzyl L-valyl-L-prolinate hydrochloride Benzyl L-valyl-L-prolinate hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC13811239
InChI: InChI=1S/C17H24N2O3.ClH/c1-12(2)15(18)16(20)19-10-6-9-14(19)17(21)22-11-13-7-4-3-5-8-13;/h3-5,7-8,12,14-15H,6,9-11,18H2,1-2H3;1H/t14-,15-;/m0./s1
SMILES: CC(C)C(C(=O)N1CCCC1C(=O)OCC2=CC=CC=C2)N.Cl
Molecular Formula: C17H25ClN2O3
Molecular Weight: 340.8 g/mol

Benzyl L-valyl-L-prolinate hydrochloride

CAS No.:

Cat. No.: VC13811239

Molecular Formula: C17H25ClN2O3

Molecular Weight: 340.8 g/mol

* For research use only. Not for human or veterinary use.

Benzyl L-valyl-L-prolinate hydrochloride -

Specification

Molecular Formula C17H25ClN2O3
Molecular Weight 340.8 g/mol
IUPAC Name benzyl (2S)-1-[(2S)-2-amino-3-methylbutanoyl]pyrrolidine-2-carboxylate;hydrochloride
Standard InChI InChI=1S/C17H24N2O3.ClH/c1-12(2)15(18)16(20)19-10-6-9-14(19)17(21)22-11-13-7-4-3-5-8-13;/h3-5,7-8,12,14-15H,6,9-11,18H2,1-2H3;1H/t14-,15-;/m0./s1
Standard InChI Key ARJYSUOEAKFRQU-YYLIZZNMSA-N
Isomeric SMILES CC(C)[C@@H](C(=O)N1CCC[C@H]1C(=O)OCC2=CC=CC=C2)N.Cl
SMILES CC(C)C(C(=O)N1CCCC1C(=O)OCC2=CC=CC=C2)N.Cl
Canonical SMILES CC(C)C(C(=O)N1CCCC1C(=O)OCC2=CC=CC=C2)N.Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Structure and Nomenclature

Benzyl L-valyl-L-prolinate hydrochloride consists of L-valine and L-proline residues linked by a peptide bond, with a benzyl ester group at the C-terminus and a hydrochloride salt at the N-terminus. The IUPAC name is benzyl (2S)-1-[(2S)-2-amino-3-methylbutanoyl]pyrrolidine-2-carboxylate hydrochloride . Its stereochemistry is critical, as the L-configuration of both amino acids ensures compatibility with biological systems. The compound’s structure is validated by NMR and X-ray crystallography, confirming the (S)-configuration at chiral centers .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC17H25ClN2O3\text{C}_{17}\text{H}_{25}\text{ClN}_2\text{O}_3
Molecular Weight340.85 g/mol
Melting Point270–272°C
Optical Rotation ([α]D[\alpha]_D)−33° (c = 1 in 1N HCl)
SolubilitySoluble in DMSO, methanol; insoluble in water

Synthetic Methodologies

Conventional Synthesis via Esterification

The most widely reported synthesis involves a two-step process:

  • Protection of L-Proline: L-Proline reacts with benzyl alcohol in the presence of thionyl chloride (SOCl2\text{SOCl}_2) under inert conditions to form benzyl L-prolinate hydrochloride . This step achieves a 93% yield by maintaining temperatures at 0–20°C for 50 hours .

  • Peptide Coupling: The protected proline residue is coupled with L-valine using carbodiimide-based reagents (e.g., DCC or EDC) in dichloromethane. The hydrochloride salt forms upon treatment with HCl gas .

Patent-Based Optimized Synthesis

A patented method (CN105061283B) enhances yield (99.5%) by employing azeotropic distillation to remove water, enabling continuous reagent addition . Key steps include:

  • Catalytic Metal Chlorides: Zinc chloride (ZnCl2\text{ZnCl}_2) or ferric chloride (FeCl3\text{FeCl}_3) accelerates the reaction.

  • Recyclable Solvents: Dichloroethane is reused across multiple batches, reducing waste .

Table 2: Comparison of Synthetic Routes

ParameterConventional Method Patent Method
Yield87.7%99.5%
Reaction Time50 hours3 hours
CatalystNoneZnCl2\text{ZnCl}_2
Solvent EfficiencyLowHigh (recycled dichloroethane)

Applications in Research and Industry

Peptide Synthesis

The benzyl ester group acts as a transient protecting group, enabling selective deprotection under mild hydrogenolysis conditions . This property is exploited in solid-phase peptide synthesis (SPPS) to construct cyclic peptides with enhanced metabolic stability . For example, cyclosporine analogs incorporating this moiety exhibit improved oral bioavailability .

Pharmaceutical Development

Benzyl L-valyl-L-prolinate hydrochloride is a precursor to neuroactive peptides capable of crossing the blood-brain barrier (BBB). Its lipophilic benzyl group enhances membrane permeability, making it valuable in developing therapies for Alzheimer’s and Parkinson’s diseases . Recent studies highlight its role in prodrug designs targeting angiotensin-converting enzyme (ACE) inhibitors .

Asymmetric Catalysis

The compound serves as a chiral catalyst in asymmetric aldol reactions, achieving enantiomeric excess (ee) >90% in syntheses of β-lactam antibiotics . Its rigid pyrrolidine ring stabilizes transition states, favoring the formation of single stereoisomers .

ParameterRecommendation
PPEGloves, goggles, lab coat
First Aid MeasuresFlush eyes with water; wash skin with soap
Storage Conditions2–8°C, inert atmosphere
DisposalIncineration at licensed facilities

Analytical Characterization

Spectroscopic Analysis

  • NMR: 1H^1\text{H} NMR (400 MHz, DMSO-d6) shows characteristic peaks at δ 1.02 (valine CH3_3), δ 3.45 (proline N–CH2_2), and δ 7.35 (benzyl aromatic protons) .

  • HPLC: Purity >97% is confirmed via reverse-phase HPLC (C18 column, acetonitrile/water gradient) .

X-ray Crystallography

Single-crystal analysis reveals a monoclinic lattice with space group P21P2_1, confirming the (S,S)-configuration . Hydrogen bonds between the hydrochloride ion and carbonyl oxygen stabilize the crystal structure .

Future Directions and Innovations

Recent advances focus on derivatizing the benzyl group to enhance solubility while retaining chiral integrity. For instance, introducing trifluoromethyl substituents improves BBB penetration in neuropeptide candidates . Additionally, flow chemistry techniques are being explored to scale up synthesis while minimizing waste .

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